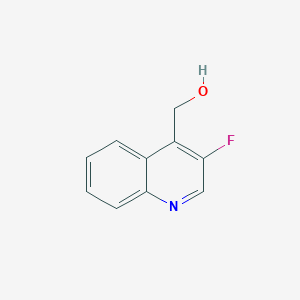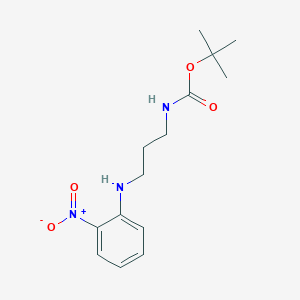![molecular formula C18H16N6 B13929886 Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of pyrimidine derivatives with pyrrolo[2,3-b]pyridine intermediates under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
科学的研究の応用
Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an FGFR inhibitor, which can regulate cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine involves its interaction with FGFRs. By binding to the receptor, it inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail, thereby blocking downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ylamine: A related compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a pyrimidine core, used in different medicinal chemistry applications.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against various kinases, including FGFR.
Uniqueness
Its unique structure allows for specific interactions with FGFRs, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C18H16N6 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-(pyrimidin-5-ylmethyl)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C18H16N6/c1-2-16-15(11-24-18(16)21-5-1)6-13-3-4-17(22-9-13)23-10-14-7-19-12-20-8-14/h1-5,7-9,11-12H,6,10H2,(H,21,24)(H,22,23) |
InChIキー |
GDGSFDXXMZIYCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CN=CN=C4)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)


![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)



![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)


